


# Technical Guide: Physicochemical Properties of Ethyl Cyclobutanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling and melting points of **ethyl cyclobutanecarboxylate**, a key intermediate in various chemical syntheses. The document outlines its fundamental physicochemical properties and provides standardized experimental protocols for their determination, ensuring accuracy and reproducibility in a laboratory setting.

## **Core Physicochemical Data**

The essential physical properties of **ethyl cyclobutanecarboxylate** are summarized below. These values are critical for its handling, purification, and use in synthetic applications.

| Property         | Value        | Units | Notes                             |
|------------------|--------------|-------|-----------------------------------|
| Boiling Point    | 159[1][2][3] | °C    | At standard atmospheric pressure. |
| Melting Point    | -48[1]       | °C    |                                   |
| Density          | 0.9549[1]    | g/cm³ | at 20 °C                          |
| Refractive Index | 1.426        |       | at 20°C with sodium<br>D-line     |

## **Experimental Protocols**



The following sections detail the standard methodologies for the experimental determination of the melting and boiling points of **ethyl cyclobutanecarboxylate**.

### **Melting Point Determination (Capillary Method)**

Given the low melting point of **ethyl cyclobutanecarboxylate** (-48 °C), this procedure requires a cryostat or a specialized low-temperature melting point apparatus.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

#### Apparatus:

- Low-temperature melting point apparatus or cryostat
- Sealed capillary tubes
- Thermometer calibrated for low temperatures
- Solidified sample of ethyl cyclobutanecarboxylate (frozen using a suitable cooling bath, e.g., dry ice/acetone)

#### Procedure:

- Sample Preparation: A small amount of previously solidified ethyl cyclobutanecarboxylate
  is finely powdered at low temperature and packed into a sealed capillary tube to a height of
  2-3 mm.[4]
- Apparatus Setup: The packed capillary tube is placed in the heating block of the lowtemperature melting point apparatus.
- Heating: The apparatus is set to a temperature well below the expected melting point and then heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the anticipated melting range.[5]
- Observation: The sample is observed through a magnifying lens.
- Data Recording: Two temperatures are recorded:



- The temperature at which the first drop of liquid appears.[4]
- The temperature at which the entire sample has completely melted into a clear liquid.[4]
   This provides the melting point range. For a pure substance, this range is typically narrow.

### **Boiling Point Determination (Thiele Tube Method)**

This micro-scale method is suitable for determining the boiling point of small quantities of liquid.

[6]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[7]

#### Apparatus:

- Thiele tube[2]
- · High-boiling point mineral oil
- Thermometer (0-200 °C range)
- Small test tube (e.g., Durham tube)
- Capillary tube, sealed at one end
- Bunsen burner or other heat source
- · Rubber band or wire for attachment

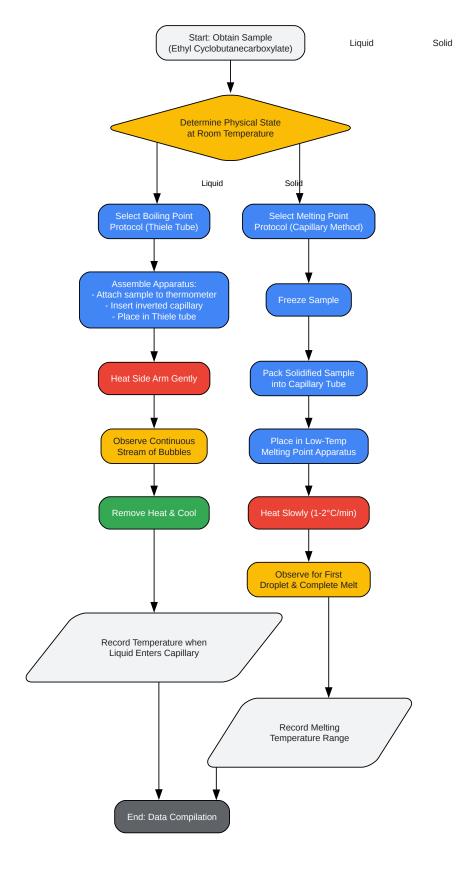
#### Procedure:

- Sample Preparation: Approximately 0.5 mL of **ethyl cyclobutanecarboxylate** is placed into the small test tube. A capillary tube, with its sealed end pointing upwards, is then placed inside the test tube.[6]
- Apparatus Assembly: The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then clamped








inside a Thiele tube containing mineral oil, making sure the rubber band is above the oil level to prevent softening.[6]

- Heating: The side arm of the Thiele tube is gently and evenly heated.[6] Convection currents will ensure uniform temperature distribution throughout the oil.[3]
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating should continue until a vigorous and continuous stream of bubbles is observed.[6]
- Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6][8]

## **Logical Workflow for Property Determination**

The following diagram illustrates the logical sequence of steps for determining the key physical properties of a liquid sample like **ethyl cyclobutanecarboxylate**.





Click to download full resolution via product page

Workflow for Physicochemical Property Determination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. westlab.com [westlab.com]
- 2. Thiele tube Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Ethyl Cyclobutanecarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086208#boiling-point-and-melting-point-of-ethyl-cyclobutanecarboxylate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com